Monopotassium succinate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
34717-22-1 |
|---|---|
Molecular Formula |
C4H5KO4 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
potassium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O4.K/c5-3(6)1-2-4(7)8;/h1-2H2,(H,5,6)(H,7,8);/q;+1/p-1 |
InChI Key |
PWARIDJUMWYDTK-UHFFFAOYSA-M |
Canonical SMILES |
C(CC(=O)[O-])C(=O)O.[K+] |
Origin of Product |
United States |
Evolution of Research Perspectives on Succinate Derivatives
The understanding of succinate (B1194679) and its derivatives has undergone a significant transformation over the decades. Initially, research that culminated in the 1950s framed succinate almost exclusively as a key intermediate within the tricarboxylic acid (TCA) cycle, a central metabolic pathway for energy production in mitochondria. wikipedia.orgfiveable.menih.gov In this context, succinate's primary role was seen as a substrate for the enzyme succinate dehydrogenase (SDH), which oxidizes it to fumarate (B1241708) as part of the process of generating ATP. wikipedia.orgnih.gov
This perspective began to broaden dramatically with discoveries that linked succinate to cellular signaling. It is now understood that succinate can be transported out of the mitochondria and act in the cytoplasm and the extracellular space, where it functions as a signaling molecule that can alter gene expression and modulate cellular functions. wikipedia.org This paradigm shift has redefined succinate not just as a metabolite, but as a key communicator linking cellular metabolism to systemic regulation. wikipedia.orgfrontiersin.org
Recent research has identified succinate as a critical mediator in inflammation, where its accumulation under hypoxic (low oxygen) conditions can drive inflammatory responses. nih.govfrontiersin.orgnih.gov Elevated succinate levels stabilize a protein called hypoxia-inducible factor-1α (HIF-1α), a key regulator of the cellular response to hypoxia, which in turn enhances the production of inflammatory cytokines. frontiersin.orgnih.gov Furthermore, succinate has been identified as an "oncometabolite," an intermediate whose accumulation is implicated in the development and progression of certain cancers. wikipedia.orgnih.gov This evolution in understanding has spurred research into the multifaceted roles of succinate and its salts, like monopotassium succinate, in health and disease.
Significance of Monopotassium Succinate in Contemporary Chemical Science
Monopotassium succinate (B1194679), also known as potassium hydrogen succinate, is a white, crystalline powder that is highly soluble in water. ontosight.ai Its specific chemical properties make it a valuable compound in various scientific and industrial applications. As a stable, water-soluble salt, it serves as a readily available source of the succinate anion for research and chemical synthesis.
In biochemical research, monopotassium succinate is used as a reagent to study the effects of elevated succinate levels in cellular and tissue models. For instance, it can be added to cell culture media to investigate succinate's role in signaling pathways, such as inflammation and tumorigenesis. frontiersin.orgnih.gov Its solubility and stability ensure precise and reproducible concentrations in experimental setups.
Beyond fundamental research, this compound is utilized in the food industry as an acidity regulator and flavor enhancer. ontosight.ai In the pharmaceutical sector, it can be used as an excipient, a component in drug formulations that can help to stabilize active pharmaceutical ingredients. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | potassium;4-hydroxy-4-oxobutanoate | nih.gov |
| Molecular Formula | C4H5KO4 | ontosight.ainih.gov |
| Molecular Weight | 156.18 g/mol | nih.gov |
| Appearance | White crystalline powder | ontosight.ai |
| Solubility | Highly soluble in water | ontosight.ai |
| InChIKey | PWARIDJUMWYDTK-UHFFFAOYSA-M | nih.govnih.gov |
Interdisciplinary Contexts of Monopotassium Succinate Investigations
Novel Approaches to Succinic Acid Production from Diverse Feedstocks
The shift towards a bio-based economy has spurred significant research into producing succinic acid from renewable feedstocks, presenting a sustainable alternative to traditional petrochemical methods. rsc.orgmdpi.com This bio-based approach often involves microbial fermentation, which can utilize a wide array of carbon sources. rsc.org
Microbial fermentation is a leading sustainable method for succinic acid production. researchgate.net This process leverages the metabolic capabilities of various microorganisms to convert renewable raw materials into succinic acid. A key advantage of the biotechnological route is the potential for carbon dioxide fixation during fermentation, which can reduce greenhouse gas emissions compared to petroleum-based synthesis. jmb.or.krfrontiersin.org
A variety of microorganisms, including both naturally occurring strains and genetically engineered ones, are employed for this purpose. Notable natural producers include Actinobacillus succinogenes, Mannheimia succiniciproducens, and Anaerobiospirillum succiniciproducens. wikipedia.orgmdpi.com Concurrently, organisms like Escherichia coli, Corynebacterium glutamicum, and the yeast Yarrowia lipolytica have been extensively metabolically engineered to enhance succinic acid production. jmb.or.krnih.gov
Feedstock Diversity: A broad spectrum of feedstocks can be used, ranging from first-generation sources like glucose to second and third-generation biomass. rsc.org Lignocellulosic biomass, such as corn stover, barley straw, and sugarcane bagasse, represents an abundant and non-food-competitive source of sugars for fermentation. rsc.orgjmb.or.kracs.org Other feedstocks like crude glycerol (B35011) (a byproduct of biodiesel production), seaweed, and even waste streams from the pulp and paper industry are also being explored. rsc.orgnih.govnih.gov
Strain Optimization: Metabolic engineering is crucial for developing high-performance microbial strains. aimspress.com Strategies focus on directing more carbon flux towards the succinic acid synthesis pathway. Common modifications include:
Gene Knockouts: Deleting genes responsible for competing byproduct pathways (e.g., those producing acetate (B1210297), formate, and lactate) to increase the yield of succinic acid. nih.govasm.orgbohrium.com
Gene Overexpression: Enhancing the expression of key enzymes in the succinic acid production pathway, such as phosphoenolpyruvate (B93156) carboxylase, malate (B86768) dehydrogenase, and fumarase. jmb.or.krasm.org
Pathway Engineering: Introducing novel metabolic pathways or optimizing existing ones to improve the availability of precursors and cofactors like NADH. nih.govaimspress.comacs.org
For example, engineered strains of E. coli have been developed by knocking out genes like ptsG, pykF, and pykA to reduce pyruvate (B1213749) formation, thereby significantly increasing succinic acid production. nih.gov In Yarrowia lipolytica, deleting the succinate dehydrogenase (SDH) gene is a common strategy to block the conversion of succinate in the TCA cycle, leading to its accumulation. nih.govnih.gov Similarly, in A. succinogenes, overexpressing key enzymes of the reductive TCA cycle has been shown to enhance flux towards succinic acid. asm.org
The following table summarizes the performance of various microbial strains in producing succinic acid from different feedstocks.
| Microorganism | Feedstock | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Yarrowia lipolytica (Engineered) | Lignocellulosic Hydrolysate | 105.42 | - | - | rsc.org |
| Yarrowia lipolytica (Engineered) | Glycerol | 110.7 | 0.53 | - | nih.gov |
| Mannheimia succiniciproducens (Engineered) | Glucose & Glycerol | 152.23 | - | 39.64 | pnas.org |
| Escherichia coli (Engineered) | Corn Stover Hydrolysate | 60.74 | 1.42 (mol/mol) | - | jmb.or.kr |
| Actinobacillus succinogenes (Engineered) | Barley Straw Hydrolysate | 22.2 | 0.67 | 1.16 | jmb.or.kr |
| Actinobacillus succinogenes (Wild Type) | Glucose | - | 0.94 | - | nih.gov |
| Yarrowia lipolytica (Engineered) | Glycerol | 88.5 | 0.37 | 1.23 | acs.org |
While biotechnological routes are gaining prominence, chemical synthesis remains a significant method for producing succinic acid, primarily through the catalytic hydrogenation of maleic anhydride (B1165640) or maleic acid. jmb.or.krzbaqchem.com This process is typically petroleum-based, as maleic anhydride is derived from n-butane or benzene. mdpi.comunina.it
The process generally involves two main steps:
Hydrolysis of Maleic Anhydride: Maleic anhydride is first hydrolyzed in an aqueous solution to form maleic acid. researchgate.net
Catalytic Hydrogenation: The resulting maleic acid is then hydrogenated to succinic acid. This step involves the addition of hydrogen across the carbon-carbon double bond of maleic acid.
Catalysts and Reaction Conditions: The choice of catalyst is critical for achieving high conversion rates and selectivity. Palladium supported on carbon (Pd/C) is a widely used and effective catalyst for this reaction. rsc.orgnih.gov Other noble metals like platinum, rhodium, and ruthenium have also been investigated. rsc.org Recent research has explored the use of non-noble metal catalysts, such as cobalt-based catalysts, which show high efficiency and stability in the acidic reaction environment. acs.org
The reaction is typically carried out in an aqueous phase. rsc.org Water has been shown to promote the hydrogenation of maleic acid by lowering the activation energy and providing alternative reaction pathways. acs.org The process can be conducted in batch reactors or continuous flow fixed-bed reactors. rsc.orgnih.gov In a fixed-bed reactor using a Pd/C catalyst, a succinic acid yield of nearly 98% has been achieved at 150 °C. rsc.org
A sustainable variation of this pathway involves using formic acid as an in-situ source of hydrogen for the catalytic transfer hydrogenation of maleic acid, which avoids the need for high-pressure gaseous hydrogen. rsc.orgrsc.org
Crystallization and Separation Processes for High-Purity this compound
Following the production of succinic acid, the next critical stage is its conversion to and purification as this compound. The downstream recovery and purification of succinic acid and its salts can account for a significant portion of the total production cost, making efficient separation techniques essential. researchgate.net
The fermentation broth or chemical reaction mixture is complex, containing the target acid, residual substrates, biomass, and various byproducts such as acetate and formate. aidic.itmdpi.com Therefore, a multi-step purification process is often required.
Separation and Purification Methods: Several techniques are employed to separate succinic acid from the fermentation broth before crystallization:
Microfiltration/Ultrafiltration: Used to remove cells and other large particles. researchgate.net
Nanofiltration: Can be used to separate divalent succinate anions from monovalent byproduct anions like acetate and formate. aidic.it
Electrodialysis: This method uses ion-exchange membranes and an electric field to separate charged species. It can be used to convert succinate salts into succinic acid. mdpi.comreverdia.com
Chromatography: Non-functionalized chromatographic resins can be used to separate succinic acid from other organic acids and salts. scispace.com
Precipitation: Succinic acid can be precipitated by adding salts like calcium carbonate, forming calcium succinate, which can then be separated and re-acidified. mdpi.com
Crystallization of this compound: Crystallization is a key final step for obtaining high-purity product. For this compound, this can be achieved through reactive crystallization, where succinic acid is reacted with a potassium source (e.g., potassium hydroxide) followed by crystallization of the resulting salt.
The control of crystallization is crucial for product quality. Key parameters that influence crystal growth and properties include:
Temperature control and cooling rate. researchgate.net
pH adjustment. researchgate.net
Solvent selection.
Mechanical stirring. researchgate.net
The pH of the solution is a particularly important factor. In frozen solutions, the crystallization of buffer components can lead to significant pH shifts, which can be controlled by adjusting buffer concentration or adding cryoprotectants. researchgate.net
Sustainable Manufacturing Paradigms for Succinate Compound Production
The drive for sustainable manufacturing aims to minimize the environmental impact and improve the economic viability of producing succinic acid and its salts. rsc.org This involves a holistic approach that considers the entire product life cycle.
Life Cycle Assessment (LCA): LCA is a tool used to evaluate the environmental footprint of a product from "cradle-to-gate," including raw material extraction, processing, and manufacturing. rsc.orgreverdia.com Studies comparing bio-based succinic acid to its petrochemical counterpart have shown that the bio-based route can significantly reduce greenhouse gas emissions. rsc.orgrepec.org The production of succinic acid from sugarcane, for example, could lower environmental impacts by 70% to 99% compared to the petrochemical route. mdpi.comrepec.org
Key Elements of Sustainable Manufacturing:
Renewable Feedstocks: Utilizing second and third-generation biomass, such as agricultural residues and industrial waste streams, reduces competition with food production and valorizes waste materials. rsc.orgrsc.orgnih.gov
Process Optimization: Improving fermentation yields and productivities, as well as developing more efficient downstream processing, reduces resource consumption and waste generation. nih.govresearchgate.net
Green Chemistry Principles: In chemical synthesis, this includes using environmentally benign solvents like water, developing stable and recyclable catalysts, and using milder reaction conditions. researchgate.netrsc.orgacs.org
Circular Economy: Valorizing all process streams, including byproducts, contributes to a more circular and economically robust process. For instance, acetic acid produced alongside succinic acid can be recovered and sold. acs.org
For example, the Reverdia process, which uses a low-pH yeast fermentation, is highlighted as a sustainable route that reduces the need for neutralizing agents and simplifies purification, leading to a lower carbon footprint. reverdia.com The selection of biomass is crucial, with studies indicating that feedstocks like glycerol and corn stover can be economically and environmentally favorable. rsc.org
Development of High-Resolution Spectroscopic Methodologies
High-resolution spectroscopic techniques are indispensable for the in-depth characterization of this compound at the molecular level. These methods offer detailed information on the compound's structure, vibrational modes, and conformational dynamics.
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. In negative ionization mode, the succinate monoanion is readily observed. The molecular weight of succinic acid is 118 g/mol , and after the removal of a proton during negative mode ionization, the resulting succinate ion has a mass-to-charge ratio (m/z) of 117. uab.edu
In tandem mass spectrometry (MS/MS) experiments, the precursor ion (parent ion) is fragmented to produce a characteristic pattern of product ions (daughter ions), which aids in structural confirmation. For the succinate ion with an m/z of 117, collision-induced dissociation leads to the formation of specific fragment ions. A common and energetically favorable fragment ion is observed at an m/z of 73. uab.edu This fragmentation corresponds to the loss of a carboxyl group. Another fragment can be observed at m/z 55. The specific transition of m/z 117 → 73 is often used in multiple reaction monitoring (MRM) for the selective and sensitive quantification of succinate. uab.eduresearchgate.net
Table 1: Mass Spectrometric Data for Succinate Anion
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Negative | uab.edu |
| Precursor Ion (m/z) | 117 | uab.edu |
| Product Ion 1 (m/z) | 73 | uab.edu |
| Product Ion 2 (m/z) | 55 | uab.edu |
| Common Mass Transition | 117 → 73 | uab.eduresearchgate.net |
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a detailed fingerprint of the molecular structure of this compound. nih.gov These methods probe the vibrational modes of the molecule, which are sensitive to its geometry, bonding, and intermolecular interactions.
The spectra are characterized by bands corresponding to the stretching and bending vibrations of its functional groups. Key vibrational modes for the succinate monoanion include:
C=O Stretching: The carboxylate group (COO-) exhibits strong, characteristic asymmetric and symmetric stretching vibrations.
C-O Stretching: Vibrations associated with the carbon-oxygen single bonds.
CH2 Bending and Stretching: The methylene (B1212753) groups in the succinate backbone give rise to various bending (scissoring, wagging, twisting) and stretching modes.
O-H Stretching: A broad band corresponding to the hydroxyl group of the carboxylic acid moiety.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Approximate Wavenumber Range (cm⁻¹) | Technique |
|---|---|---|
| O-H Stretching (Carboxylic Acid) | 3200 - 2500 (broad) | IR |
| C-H Stretching (Methylene) | 3000 - 2850 | IR, Raman |
| C=O Stretching (Carboxylate) | 1610 - 1550 and 1420 - 1300 | IR, Raman |
| C=O Stretching (Carboxylic Acid) | 1720 - 1700 | IR, Raman |
| CH2 Bending | 1470 - 1430 | IR, Raman |
| C-O Stretching | 1300 - 1200 | IR, Raman |
| O-H Bending | 1440 - 1395 and 950 - 910 | IR |
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for investigating the conformational preferences of the succinate monoanion in solution. nih.govnih.gov The conformational flexibility of the succinate backbone, specifically the rotation around the central C-C bond, leads to different spatial arrangements of the carboxyl and carboxylate groups.
Proton (¹H) NMR is particularly useful for determining the relative populations of the trans and gauche conformers. The vicinal coupling constants (³JHH) between the methylene protons are averaged based on the dihedral angles of the different conformers present at equilibrium. By analyzing these coupling constants, often in conjunction with theoretical calculations, the preferred conformation in various solvents can be elucidated. researchgate.net Studies have shown that the conformational preferences of the succinate monoanion are highly dependent on the solvent, with a notable preference for the gauche conformation in aprotic solvents. researchgate.net A value of 74(±4)° was determined for the rotational dihedral angle of the monosuccinate anion in an aprotic liquid-crystal solution, indicating a gauche preference. researchgate.net
Chromatographic Separations and Quantitative Analysis
Chromatographic techniques are essential for the separation, identification, and quantification of this compound in complex mixtures, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile compounds like this compound. nih.gov Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is a common approach for the separation of organic acids.
For the analysis of succinate, a C18 column is often employed. nih.gov The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) or formate, and an organic modifier like acetonitrile (B52724) or methanol. The pH of the mobile phase is a critical parameter as it influences the ionization state of the succinate and thus its retention on the column. Detection can be achieved using a UV detector if the wavelength is set appropriately for the carboxyl group, or more universally with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer. sielc.com A mixed-mode chromatography method using a Primesep 100 column has been reported for the simultaneous analysis of sodium and succinic acid, where sodium is retained by cation-exchange and succinic acid by a reverse-phase mechanism. sielc.com This approach could be adapted for the analysis of this compound.
Table 3: Representative HPLC Method Parameters for Succinate Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column | Primesep 100 | sielc.com |
| Mobile Phase | Water, Acetonitrile, Formic Acid | massbank.eu |
| Detection | ELSD, MS | sielc.com |
| Retention Mechanism | Cation-exchange and Reverse-phase | sielc.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. uran.uamdpi.com Since this compound is a salt and thus non-volatile, a derivatization step is required to convert it into a volatile form suitable for GC analysis.
A common derivatization method is silylation, where the acidic proton of the carboxyl group and the hydroxyl proton are replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used for this purpose. uran.uanih.gov The resulting TMS-ester of succinate is volatile and can be readily analyzed by GC-MS. nih.gov The mass spectrum of the derivatized succinate provides a unique fragmentation pattern that allows for its unambiguous identification and quantification, even in complex biological matrices. uran.ua The use of selected ion monitoring (SIM) mode in GC-MS enhances the sensitivity and selectivity of the analysis. nih.gov
Table 4: GC-MS Analysis Parameters for Succinate
| Parameter | Description | Reference |
|---|---|---|
| Derivatization Agent | BSTFA or MTBSTFA | uran.uanih.gov |
| Derivatization Product | Trimethylsilyl (TMS) ester of succinate | nih.gov |
| Separation Column | Capillary column (e.g., 30 m x 0.250 mm, 0.25 µm) | nih.gov |
| Detection | Mass Spectrometry (Scan or SIM mode) | nih.gov |
Diffraction and Imaging Techniques for Crystalline and Supramolecular Structures
The arrangement of atoms and molecules in a crystalline solid, as well as the larger-scale microstructure, are critical determinants of a compound's physical and chemical properties. For this compound, understanding its solid-state architecture is crucial for applications in various fields. Diffraction and imaging techniques are the primary tools used to elucidate these structural features, from the atomic to the microscopic level.
X-ray Diffraction (XRD) for Polymorphism and Crystal Structure Elucidation
X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. This technique can reveal the precise bond lengths, bond angles, and crystallographic symmetry, which together define the crystal structure. Furthermore, XRD is instrumental in identifying and characterizing polymorphism, the ability of a compound to exist in more than one crystal structure.
The crystals of potassium succinate trihydrate were found to be orthorhombic, belonging to the space group Pnma. The unit cell parameters, which define the dimensions of the basic repeating unit of the crystal lattice, were determined with high precision.
Table 1: Crystallographic Data for Potassium Succinate Trihydrate
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 15.695(9) |
| b (Å) | 7.592(3) |
| c (Å) | 8.508(3) |
| Volume (ų) | 1013.8(8) |
| Z | 4 |
Data sourced from a study on potassium succinate trihydrate. csic.es
In this structure, the succinate ion lies on a mirror plane. The potassium ion (K⁺) is coordinated to six oxygen atoms in a distorted octahedral geometry, with K-O bond distances ranging from 2.716(3) to 3.070(4) Å. csic.es The molecules are interconnected through a network of hydrogen bonds and interactions with the potassium ions, forming layered structures. csic.es
The investigation of this compound for polymorphism would involve systematic crystallization under various conditions (e.g., different solvents, temperatures, and pressures) and subsequent analysis of the resulting solid phases by powder or single-crystal XRD. The discovery of different polymorphs would be significant, as each form could exhibit unique solubility, stability, and mechanical properties.
Electron Microscopy for Microstructural Investigations
While XRD provides atomic-level structural details, electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are essential for examining the microstructure of crystalline materials. These methods offer direct visualization of crystal morphology, size, and surface features, as well as the arrangement of crystal aggregates.
Scanning Electron Microscopy (SEM) is a powerful tool for imaging the surface topography of materials. In the context of this compound, SEM could be employed to:
Characterize Crystal Habit: Determine the external shape of the crystals, which is a reflection of the internal crystal structure and the conditions of crystal growth.
Analyze Particle Size and Distribution: Measure the size of individual crystals and assess the uniformity of the crystalline powder.
Examine Surface Defects: Identify any imperfections on the crystal surfaces, such as cracks, steps, or etch pits, which can influence the material's reactivity and dissolution.
For instance, studies on other crystalline compounds have utilized SEM to observe how inhibitors affect crystal growth, revealing specific interactions with different crystal faces. nih.gov A similar approach could provide insights into the crystallization mechanism of this compound.
Transmission Electron Microscopy (TEM) offers even higher resolution, enabling the investigation of internal crystal structure and defects. With TEM, it is possible to:
Image the Crystal Lattice: In high-resolution TEM (HRTEM) mode, it is possible to visualize the periodic arrangement of atoms in the crystal lattice.
Identify Dislocations and Stacking Faults: These crystallographic defects can have a profound impact on the mechanical and electronic properties of the material.
Perform Electron Diffraction: Obtain diffraction patterns from nano-sized regions of a crystal, which can be used to determine the crystal structure and orientation.
Modern advancements in in-situ TEM allow for the observation of dynamic processes, such as crystal growth or phase transformations, in real-time. nih.govresearchgate.net This capability could be harnessed to study the crystallization of this compound from solution, providing a deeper understanding of the nucleation and growth mechanisms at the nanoscale.
Biochemical and Metabolic Pathway Research Involving Succinate Species Non Human Focus
Enzymatic Reaction Mechanisms and Catalytic Activity of Succinate-Modifying Enzymes
The enzymatic landscape involving succinate (B1194679) is dominated by enzymes that catalyze its formation or conversion. Key among these are succinate dehydrogenase and succinate semialdehyde dehydrogenase, whose mechanisms are critical to cellular metabolism. Succinate dehydrogenase (SDH), a component of the citric acid cycle and the electron transport chain, oxidizes succinate to fumarate (B1241708). wikipedia.org This reaction is a vital link between these two fundamental metabolic processes. wikipedia.org The enzyme itself is a complex, membrane-bound protein that couples succinate oxidation to the reduction of ubiquinone. wikipedia.orgwikipedia.org Conversely, under anaerobic conditions, the reverse reaction catalyzed by SDH can contribute to succinate production. wikipedia.org
Succinate semialdehyde dehydrogenase (SSADH) is an enzyme primarily involved in the degradation of the neurotransmitter GABA. nih.gov However, research has uncovered its catalytic promiscuity, meaning it can act on substrates other than its primary one, succinate semialdehyde (SSA). researchgate.net Studies on Escherichia coli have identified two distinct forms of SSADH, one NADP-specific and another that preferentially uses NAD but can also use NADP. nih.gov
Recent investigations have demonstrated that NAD⁺-dependent succinate dehydrogenase (Sad) and NADP⁺-dependent succinate dehydrogenase (GabD) exhibit catalytic activity on D-erythrose, D-erythrose 4-phosphate (E4P), and D-glyceraldehyde 3-phosphate (GAP), albeit at lower levels than on SSA. researchgate.net A specific mutation, Q262R, in the Sad enzyme was found to significantly enhance its activity on the phosphorylated sugars E4P and GAP. researchgate.net This is attributed to the substituted arginine residue (R262) improving the coordination of the substrate's phosphate (B84403) group within the enzyme's active site. researchgate.net This enzymatic flexibility highlights how existing enzymes can be recruited and adapted for new metabolic functions through evolution. researchgate.net
| Enzyme Variant | Substrate | Relative Catalytic Activity | Key Finding |
|---|---|---|---|
| Wild-Type Sad | Succinate Semialdehyde (SSA) | High | Primary substrate. |
| Wild-Type Sad | D-Erythrose 4-Phosphate (E4P) | Low | Demonstrates promiscuous activity. researchgate.net |
| Wild-Type Sad | D-Glyceraldehyde 3-Phosphate (GAP) | Low | Demonstrates promiscuous activity. researchgate.net |
| Q262R Mutant Sad | D-Erythrose 4-Phosphate (E4P) | Significantly Increased | Mutation enhances activity on phosphorylated sugar. researchgate.net |
| Q262R Mutant Sad | D-Glyceraldehyde 3-Phosphate (GAP) | Significantly Increased | R262 residue improves coordination of phosphate group. researchgate.net |
Microorganisms can produce succinate as a fermentation end-product through several metabolic pathways. nih.govresearchgate.net In many bacteria, these pathways represent a reversal of parts of the tricarboxylic acid (TCA) cycle, often referred to as the reductive TCA branch. wikipedia.orgoup.com Starting from glucose, glycolysis produces phosphoenolpyruvate (B93156) (PEP). nih.gov PEP is then carboxylated to form oxaloacetate, a key four-carbon intermediate. This step can be catalyzed by enzymes such as PEP carboxylase (ppc) or PEP carboxykinase (pck). nih.gov
Alternatively, pyruvate (B1213749), the end-product of glycolysis, can be carboxylated to form malate (B86768) or oxaloacetate. nih.gov From oxaloacetate, the pathway proceeds through malate and fumarate to the final product, succinate. wikipedia.org This reductive pathway requires two moles of NADH for every mole of succinate formed from PEP or pyruvate. nih.gov
Another route for succinate formation is the glyoxylate (B1226380) shunt. wikipedia.org In this pathway, the enzyme isocitrate lyase cleaves isocitrate directly into succinate and glyoxylate, bypassing the decarboxylation steps of the TCA cycle. wikipedia.orgnih.gov This is particularly important for organisms growing on acetate (B1210297) or fatty acids, as it allows for the net synthesis of four-carbon compounds. wikipedia.org
Role of Succinate in Microbial and Plant Metabolic Systems
Succinate is a central metabolite in nearly all organisms, linking various metabolic pathways. wikipedia.org In microbes and plants, it serves not only as an intermediate in energy metabolism but also as a key product in anaerobic fermentation and a precursor for biosynthesis. wikipedia.orgnih.gov
The efficiency of microbial succinate production is a subject of intense research, with metabolic engineering aiming to maximize carbon flux towards succinate. nih.gov A powerful tool for this is ¹³C metabolic flux analysis, which traces the path of carbon atoms from a labeled substrate through the metabolic network.
A study on the rumen bacterium Basfia succiniciproducens using sucrose (B13894) as a feedstock revealed complex carbon flux dynamics. nih.gov It was discovered that the fructose (B13574) portion of sucrose is metabolized by two parallel pathways: a fructose phosphotransferase system (PTS) and a fructokinase. nih.gov The flux through the fructokinase was found to be beneficial for succinate production because it avoids the conversion of the precursor PEP to pyruvate, thus channeling more carbon towards the reductive TCA branch and increasing the succinate yield. nih.gov By engineering strains to overexpress this fructokinase and delete the competing fructose PTS, researchers significantly increased succinate production. nih.gov In a fed-batch process, the engineered strain achieved a succinate titer of 71 g/L. nih.gov Further strategies to enhance yield include the overexpression of transporters for C4-dicarboxylic acids, which can improve the efflux of succinate from the cell. frontiersin.org
| Strain Modification | Succinate Titer (g/L) | Succinate Yield (mol/mol sucrose) | Reference |
|---|---|---|---|
| Wild-Type | Not specified | ~1.0 | nih.gov |
| ΔfruA (lacking fructose PTS) | 71 | 2.5 | nih.gov |
| Overexpression of Fructokinase | Increased | Increased | nih.gov |
In various non-model organisms, succinate metabolism is tightly regulated to adapt to specific environmental niches. For instance, in the gut microbiota, succinate is a key intermediate in the fermentation of dietary carbohydrates into short-chain fatty acids (SCFAs) like propionate (B1217596). nih.gov Bacteria such as Bacteroides species metabolize carbohydrates to PEP, which is then converted through oxaloacetate and malate to succinate. nih.gov The succinate is then further metabolized to propionate by other members of the microbial community. nih.gov Another pathway involves the conversion of succinate to succinyl-CoA and then acetate, a process that can replace the canonical succinyl-CoA synthetase step in the TCA cycle for some bacteria. nih.gov
In fungi like Penicillium simplicissimum, succinate is produced and excreted under anaerobic conditions. oup.com This is likely achieved via the reductive part of the TCA cycle. oup.com The reduction of fumarate to succinate serves as a mechanism to re-oxidize NADH generated during glycolysis, which is crucial for cellular survival when the respiratory chain is inactive. oup.com
Biochemical Buffering Capacity and pH Regulation in In Vitro Systems
In biochemical and biopharmaceutical contexts, succinate is utilized for its buffering capacity in aqueous solutions. nih.govnih.gov A buffer system's effectiveness is centered around its pKa values, and succinic acid, being a diprotic acid, has pKa values of 4.3 and 5.6. wikipedia.org This gives the succinic acid/succinate system an excellent buffering capacity in the acidic pH range of approximately 4.5 to 6.0. nih.govresearchgate.net
This pH range is often favorable for the chemical stability of biologics like monoclonal antibodies. nih.gov Studies comparing different buffer systems have shown that the buffer capacity of succinate is comparable to other commonly used buffers. For example, at a pH between 5.0 and 6.0, a 50 mg/mL monoclonal antibody solution provides a self-buffering effect equivalent to that of 6 mM citrate (B86180) or 14 mM histidine. nih.govwindows.net
However, a significant consideration for succinate buffers in pharmaceutical applications is their behavior during freezing. nih.govresearchgate.net Upon freezing, the pH of a succinate buffer can increase by approximately 1.2 units. nih.gov X-ray diffractometry studies have shown this is caused by the selective crystallization of monosodium succinate, which removes this species from the solution and shifts the equilibrium of the remaining buffer components. nih.govresearchgate.net This pH shift can potentially affect the stability of pH-sensitive biologics. Research has shown that this crystallization and the associated pH shift can be mitigated by including cryoprotectants like sucrose in the formulation. nih.govresearchgate.net
| Property | Value / Description | Reference |
|---|---|---|
| pKa Values | pKa1 = 4.3, pKa2 = 5.6 | wikipedia.org |
| Effective Buffering Range | pH 4.5 - 6.0 | nih.govresearchgate.net |
| Behavior on Freezing | pH increases by ~1.2 units due to selective crystallization of monosodium succinate. | nih.gov |
| Mitigation Strategy | Addition of sucrose (e.g., 2% w/v) can prevent crystallization and pH shift. | nih.govresearchgate.net |
Agricultural and Plant Science Research on Succinate Compounds
Mechanisms of Plant Nutrient Uptake and Assimilation Facilitated by Succinate (B1194679) Compounds
Furthermore, succinic acid can act as a carbon source for beneficial soil microorganisms, promoting their activity. wellyoutech.com This enhanced microbial ecosystem can improve soil structure and increase the efficiency of fertilizer utilization by plants. wellyoutech.com
Monopotassium succinate serves as a source of potassium, an essential macronutrient vital for numerous plant functions. Potassium plays a critical role in enzyme activation, water uptake and regulation, and photosynthesis. patsnap.com It helps manage the opening and closing of stomata, which are pores on the leaf surface that control gas exchange and water transpiration.
By enhancing respiratory metabolism, succinate compounds can improve the efficiency of photosynthesis. wellyoutech.com This leads to greater production of the building blocks needed for growth, resulting in increased biomass. Research conducted on lettuce (Lactuca sativa L.) grown under controlled conditions demonstrated the significant impact of succinic acid. When added to a hydroponic nutrient solution, it led to substantial increases in key growth parameters compared to control groups. cabidigitallibrary.org
A study on wheat found that treatment with succinic acid increased the leaf surface area by 17–20% and the dry matter fraction by 33%. cabidigitallibrary.org Similarly, research on lettuce showed that applying succinic acid through seed treatment and addition to a hydroponic solution increased the final crop yield from 4.9 kg m⁻² to 7.6 kg m⁻². cabidigitallibrary.org
| Growth Parameter | Percentage Increase vs. Control | Source |
|---|---|---|
| Wet Weight Biomass | +52.6% | cabidigitallibrary.org |
| Dry Weight Biomass | +122.1% | cabidigitallibrary.org |
| Total Leaf Area | +70.1% | cabidigitallibrary.org |
Enhancement of Plant Stress Tolerance and Resilience
A significant benefit of using succinate compounds in agriculture is the enhancement of plant resistance to various environmental stresses. wellyoutech.com The potassium delivered by this compound is particularly effective in improving a plant's ability to withstand adverse conditions. doraagri.com
Potassium is crucial for helping crops tolerate abiotic stresses such as drought, waterlogging, and freezing temperatures. doraagri.com Succinic acid has also been shown to improve plant resilience in challenging environments. For instance, its application can increase the germination rate and energy of seeds, particularly under conditions of low soil moisture. agro.bio
Succinate compounds can bolster a plant's natural defenses against biological threats. The application of potassium can help plants resist pathogen infection and promote the healing of damaged tissues. doraagri.com Formulations combining succinic acid with humates have been observed to reduce plant susceptibility to various diseases. agro.bio
Specific research has highlighted the efficacy of related compounds in disease management. For example, foliar applications of monopotassium phosphate (B84403) have been found to successfully inhibit the development of powdery mildew in nectarine trees. icl-growingsolutions.com
Advanced Application Methodologies in Hydroponics and Foliar Feeding
The high water solubility and purity of compounds like this compound and monopotassium phosphate make them ideal for modern agricultural techniques. icl-growingsolutions.comontosight.ai
Hydroponics: In soilless cultivation systems, nutrients are delivered directly to the plant roots via a nutrient solution. Succinic acid has proven to be an effective additive in such systems. A key study involving lettuce grown hydroponically found that adding succinic acid to the nutrient solution was a primary factor in boosting plant growth, accounting for a 50.1% share in the effect on dry mass accumulation. cabidigitallibrary.org
| Application Method | Share of Effect on Dry Mass Accumulation | Source |
|---|---|---|
| Seed Inoculation | 17.5% | cabidigitallibrary.org |
| Addition to Hydroponic Solution | 50.1% | cabidigitallibrary.org |
Foliar Feeding: This technique involves spraying a diluted fertilizer solution directly onto the leaves, allowing for rapid nutrient absorption. icl-growingsolutions.comvaludor.com Monopotassium phosphate is considered an excellent choice for foliar sprays due to its low salt index, which minimizes the risk of leaf burn, and its buffered pH that creates optimal conditions for nutrient assimilation. icl-growingsolutions.com This method is particularly useful for addressing nutrient deficiencies quickly during critical growth stages. valudor.com Combinations of humate and succinic acid are also effectively used in foliar treatments to increase fertilizer absorption and boost yields. agro.bio
Environmental Fate, Biodegradation, and Ecological Interactions of Succinate Compounds
Microbial Degradation Pathways and Biotransformation in Environmental Matrices
Succinate (B1194679) is a key intermediate in the Tricarboxylic Acid (TCA) cycle, a fundamental metabolic pathway for energy production in aerobic organisms. wikipedia.orgnih.gov Consequently, it is readily metabolized by a wide variety of microorganisms present in environmental matrices such as soil and water. The degradation of succinate is not a specialized process but rather a part of the central carbon metabolism of bacteria, archaea, and fungi.
In aerobic environments, microorganisms utilize succinate dehydrogenase (SDH), an enzyme complex of the TCA cycle and the mitochondrial electron transport chain, to oxidize succinate to fumarate (B1241708). mdpi.comresearchgate.net This reaction is a direct entry point into the main energy-generating pathway of the cell.
Under anaerobic conditions, which can be found in waterlogged soils, sediments, and certain wastewater treatment systems, the biotransformation of succinate follows different routes. Gut microbiota studies offer significant insight into these anaerobic pathways, which are relevant to other anoxic environments. nih.govresearchgate.net Succinate can be converted to other short-chain fatty acids (SCFAs) through several microbially-mediated pathways:
Propionate (B1217596) Pathway: Certain bacteria convert succinate to propionate. This pathway involves the conversion of succinate to succinyl-CoA and then, through a series of reactions involving vitamin B12-dependent enzymes, to methylmalonyl-CoA, which is subsequently converted to propionate. nih.gov
Butyrate Pathway: Some gut microorganisms, such as those from the Prevotellaceae family, can transform succinate into butyrate. In this pathway, succinate is first converted to succinyl-CoA, which is then reduced to succinate semialdehyde. A series of further reactions leads to the formation of butyrate. nih.govresearchgate.net
Acetate (B1210297) Pathway: Certain bacteria can utilize succinate to produce acetate. This is achieved by the enzyme acetate:succinate CoA-transferase (ASCT), which transfers a CoA group from acetyl-CoA to succinate, yielding succinyl-CoA and acetate. researchgate.net
The specific pathway and the microorganisms involved depend on the environmental conditions, such as redox potential, pH, and the presence of other electron acceptors and microbial species. preprints.org For instance, some sulphate-reducing bacteria can utilize succinate as an electron donor. researchgate.net The degradation of 4-hydroxybutyric acid in bacteria like Ralstonia eutropha proceeds via succinate semialdehyde to succinate, which then enters the citric acid cycle. oup.com
Table 1: Key Microbial Degradation Pathways for Succinate
| Pathway | Key Intermediate(s) | Final Product(s) | Conditions | Example Microorganisms |
|---|---|---|---|---|
| Aerobic Oxidation | Fumarate, Malate (B86768) | Carbon Dioxide (CO₂) | Aerobic | Most aerobic bacteria and fungi |
| Anaerobic Reduction to Propionate | Succinyl-CoA, Methylmalonyl-CoA | Propionate | Anaerobic | Propionibacterium spp. |
| Anaerobic Conversion to Butyrate | Succinyl-CoA, Succinate Semialdehyde | Butyrate | Anaerobic | Prevotellaceae family |
| Anaerobic Conversion to Acetate | Succinyl-CoA | Acetate | Anaerobic | Acetobacter aceti |
Assessment of Environmental Persistence and Identification of Degradation Products
Given its central role in microbial metabolism, succinate is not considered to be environmentally persistent. Its rapid uptake and metabolism by a wide range of microorganisms lead to a short environmental half-life. Studies on the biodegradation of poly(butylene succinate) (PBS), a biodegradable polymer, have shown that its monomer constituents, including succinate, are readily mineralized in soil environments. nih.gov One such study demonstrated extensive mineralization of the polymer, with the rate-limiting step being the initial hydrolysis of the polymer chains, not the degradation of the resulting succinate monomers. nih.gov This implies that free succinate, as would be released from monopotassium succinate, is biodegraded very quickly.
The degradation products of succinate are common, non-toxic metabolic intermediates. In aerobic environments, the ultimate degradation product is carbon dioxide through the complete oxidation via the TCA cycle. In anaerobic settings, the primary degradation products are short-chain fatty acids such as propionate, butyrate, and acetate, as detailed in the previous section. nih.govresearchgate.net These SCFAs can themselves be further metabolized by other microorganisms in the environment.
The chemical degradation of succinate under typical environmental conditions is negligible compared to its rapid biodegradation. Pyrolysis studies have shown that at high temperatures, succinates can decompose into various products including carbon dioxide, carbon monoxide, methane, and ethylene (B1197577), but these conditions are not environmentally relevant. acs.org
Table 2: Environmental Degradation Products of Succinate
| Degradation Pathway | Environmental Condition | Primary Degradation Product(s) | Persistence |
|---|---|---|---|
| Aerobic Respiration | Oxygen-rich soil and water | Fumarate, Malate, Oxaloacetate, ultimately CO₂ and H₂O | Low |
| Anaerobic Fermentation | Anoxic sediments, waterlogged soil | Propionate, Butyrate, Acetate | Low |
| Chemical Degradation | Environmentally irrelevant (e.g., high temp) | Carbon dioxide, Methane, Ethylene | N/A |
Ecological Impact Studies in Terrestrial and Aquatic Ecosystems
Direct ecotoxicological studies specifically on this compound are not widely available in the scientific literature. However, an assessment of its potential ecological impact can be inferred from the known properties of its constituent ions, succinate and potassium.
Potassium is an essential nutrient for all living organisms, including plants and microbes, and is a common component of fertilizers. Its introduction into ecosystems is generally considered benign unless it occurs at excessively high concentrations that could alter soil salinity or ionic balance.
Succinate is a ubiquitous metabolite in plants, animals, and microorganisms. nih.gov Its presence in soil and aquatic environments is a normal part of the carbon cycle. Organisms in these ecosystems are well-adapted to metabolizing succinate. nih.govnih.gov Therefore, at concentrations expected from typical use and degradation, succinate is unlikely to pose a direct toxic threat. Instead, it would act as a readily available carbon and energy source for the microbial community, potentially causing a transient increase in microbial activity.
While direct data is lacking, information on similar compounds can provide some context. For example, monopotassium phosphate (B84403), another potassium salt used as a fungicide and fertilizer, is reported to be practically nontoxic to birds and freshwater fish and only slightly toxic to aquatic invertebrates. epa.gov This suggests that the potassium cation itself has low ecotoxicity. The primary concern for any readily biodegradable organic substance released into aquatic systems is the potential for oxygen depletion due to rapid microbial respiration (biochemical oxygen demand). A large-scale release of this compound could lead to localized, temporary hypoxia in water bodies.
Table 3: Summary of Potential Ecological Interactions of this compound
| Ecosystem | Organism Group | Potential Interaction/Impact | Expected Level of Concern |
|---|---|---|---|
| Terrestrial | Soil Microorganisms | Serves as a readily available carbon and energy source, potentially stimulating microbial activity. | Low |
| Terrestrial | Plants | Potassium and succinate can be taken up as nutrients. | Low |
| Aquatic | Microorganisms | Rapid biodegradation can lead to biochemical oxygen demand (BOD) and potential for localized, temporary hypoxia if released in large quantities. | Low to Moderate (concentration-dependent) |
| Aquatic | Fish & Invertebrates | Direct toxicity is expected to be low based on the metabolic nature of succinate and data from analogous potassium salts. epa.gov | Low |
Computational and Theoretical Chemistry of Monopotassium Succinate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic properties that govern the chemical behavior of monopotassium succinate (B1194679). These calculations provide a detailed picture of the electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. aps.org It is particularly useful for predicting the electronic properties of molecules, including those with complex structures. core.ac.uk In the context of monopotassium succinate, DFT can be employed to analyze the succinate anion and its interaction with the potassium cation.
DFT calculations reveal key aspects of the molecule's reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of a molecule. core.ac.uk A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. core.ac.uk
For the succinate anion, the negative charge is delocalized over the two carboxylate groups. DFT calculations would show that the HOMO is primarily located on the carboxylate oxygen atoms, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, would be distributed over the carbon-oxygen bonds. The presence of the potassium cation introduces an electrostatic interaction that stabilizes the negative charge on the succinate anion. This interaction influences the energy levels of the molecular orbitals. DFT studies on similar potassium-promoted systems have shown that potassium can act as an electronic promoter, affecting the adsorption and activation of molecules on surfaces. rsc.orgnih.govresearchgate.net
The molecular electrostatic potential (MEP) is another valuable descriptor derived from DFT calculations. It provides a visual representation of the charge distribution on the molecule's surface. For the succinate anion, the MEP would show regions of negative potential (red and yellow) concentrated around the oxygen atoms of the carboxylate groups, indicating their suitability for electrophilic attack. nih.gov The interaction with the positively charged potassium ion would be electrostatically driven, with the cation being attracted to these negative regions.
Table 1: Calculated Electronic Properties of Succinate Anion (Representative DFT Data)
| Property | Description | Representative Value |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. Indicates the ability to donate an electron. | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. Indicates the ability to accept an electron. | +2.1 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. Relates to chemical stability and reactivity. | 8.6 eV |
| Ionization Potential | The minimum energy required to remove an electron from the molecule. | 6.5 eV |
| Electron Affinity | The energy released when an electron is added to the molecule. | -2.1 eV |
| Dipole Moment | A measure of the separation of positive and negative electrical charges within the molecule. | ~2.5 D |
Note: These values are illustrative and would be influenced by the presence of the potassium counterion and the specific computational methods and basis sets used.
Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system, providing detailed information about intermolecular interactions and dynamics in solution. acs.orgumd.edunih.govnih.gov For this compound in an aqueous environment, MD simulations can elucidate the hydration structure of the individual ions and their interactions with each other.
In an aqueous solution, both the potassium cation (K⁺) and the succinate anion (C₄H₄O₄²⁻, with one proton) are surrounded by water molecules, forming hydration shells. MD simulations can determine the coordination number of water molecules around each ion, which is the average number of water molecules in the first hydration shell. nih.gov For the potassium ion, the coordination number is typically around 6. nih.gov The succinate anion, with its two carboxylate groups, will have a more complex hydration structure, with water molecules forming hydrogen bonds with the oxygen atoms.
MD simulations can also characterize the ion-pairing behavior between the potassium and succinate ions. These simulations can reveal the formation of contact ion pairs (where the ions are in direct contact), solvent-shared ion pairs (where the ions are separated by a single layer of water molecules), and solvent-separated ion pairs (where the ions are separated by more than one layer of water molecules). The relative populations of these different types of ion pairs depend on the concentration of the salt. nih.gov
The conformational landscape of the succinate anion can also be explored using ab initio molecular dynamics (AIMD). acs.org These simulations show that intermolecular interactions in the condensed phase can stabilize conformers that are not predicted to be thermally accessible by simple energy minimization calculations. acs.org The flexibility of the succinate anion's carbon backbone allows it to adopt different conformations, and the presence of the potassium ion and surrounding water molecules will influence the conformational equilibrium.
Predictive Modeling for Structure-Function Relationships of Succinate Species
Predictive modeling, particularly through the use of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govnih.govresearchgate.net
For succinate species, QSAR models can be developed to predict their biological functions, such as the inhibition of enzymes like succinate-cytochrome c reductase or succinate dehydrogenase. nih.govnih.gov These models use a variety of molecular descriptors that quantify different aspects of the molecule's structure, including steric, electronic, and hydrophobic properties. For instance, a QSAR study on succinate-cytochrome c reductase inhibitors highlighted the importance of low aqueous solubility, low ionization, and the number of specific ring structures in determining the inhibitory activity. nih.gov
When developing QSAR models for salts like this compound, it is important to consider how to handle the ionic nature of the compound. researchgate.net One approach is to remove the counterion and calculate descriptors for the organic anion (succinate). Another approach is to use descriptors that can handle non-fully connected structures. researchgate.net The properties of the cation, such as its size and charge, can also be included as descriptors in the model.
The goal of such predictive models is to guide the design of new molecules with desired properties, for example, to develop more potent enzyme inhibitors or to predict the environmental fate of succinate salts.
Development of Computational Methodologies for Complex Succinate Systems
The study of complex systems involving succinates, such as their role in biochemical pathways or their use in materials science, often requires the development and application of advanced computational methodologies. acs.org These methods aim to bridge the gap between the quantum mechanical description of small molecular systems and the macroscopic behavior of larger, more complex environments.
One area of development is in multiscale modeling, which combines different levels of theory to study a system. For example, a quantum mechanics/molecular mechanics (QM/MM) approach could be used to study an enzyme that binds succinate. In this approach, the active site of the enzyme, including the succinate substrate, is treated with a high-level quantum mechanical method, while the rest of the protein and the surrounding solvent are treated with a more computationally efficient molecular mechanics force field. This allows for the accurate modeling of the chemical reactions occurring in the active site while still accounting for the influence of the larger protein environment.
Another area of development is the creation of more accurate force fields for molecular dynamics simulations. These force fields are sets of parameters that describe the potential energy of a system as a function of the positions of its atoms. Developing accurate force fields for carboxylate salts like this compound is crucial for correctly modeling their behavior in solution and at interfaces. rutgers.edutaylorandfrancis.com
Furthermore, the development of computational workflows that integrate data from different sources, such as experimental measurements and computational predictions, is becoming increasingly important. These workflows can be used to build more robust and predictive models of complex systems involving succinates.
Future Research Directions and Emerging Paradigms for Monopotassium Succinate Studies
Integration of Omics Technologies in Biochemical Pathway Research
The comprehensive understanding of the biosynthesis and metabolic roles of monopotassium succinate (B1194679) can be significantly advanced through the integration of "omics" technologies. Metabolomics, in particular, has proven to be a powerful tool for elucidating the complex biochemical pathways involved in succinate production.
Future research should focus on applying these multi-omics approaches—including genomics, transcriptomics, proteomics, and metabolomics—specifically to strains engineered for monopotassium succinate production. osti.govwikipedia.org This will enable a more holistic understanding of how the provision of potassium and the subsequent salt formation influence cellular metabolism and energy balance. osti.gov A key area of investigation will be the elucidation of the regulatory networks that govern the transport and accumulation of both succinate and potassium ions, and how these processes are coordinated at a systemic level. theanalyticalscientist.comnih.gov Such insights are crucial for the rational design of microbial cell factories optimized for high-titer, high-yield production of this compound.
Table 1: Key Research Questions for Omics-Driven this compound Studies
| Research Question | Relevant Omics Technology | Potential Impact |
|---|---|---|
| How does potassium availability influence gene expression and protein synthesis in succinate-producing microbes? | Genomics, Transcriptomics, Proteomics | Optimization of fermentation media and conditions for enhanced this compound production. |
| What are the key metabolic bottlenecks limiting the efficiency of this compound biosynthesis? | Metabolomics, Fluxomics | Identification of new targets for genetic engineering to improve yield and productivity. |
| How does the cell regulate the transport and intracellular concentration of this compound? | Proteomics, Metabolomics | Engineering of transport systems to prevent product inhibition and improve secretion. |
| What is the global cellular response to the accumulation of this compound? | Integrated Omics (Multi-omics) | Development of robust microbial strains with increased tolerance to high product concentrations. |
Advancements in Sustainable Synthesis and Bioproduction Technologies
The transition towards a bio-based economy necessitates the development of sustainable and cost-effective methods for producing platform chemicals like succinic acid and its salts. frontiersin.orgresearchgate.net The fermentative production of succinic acid from renewable feedstocks is a well-established field, with significant research focused on improving the efficiency of microbial catalysts and downstream processing. nih.govbiomade.org
A primary focus of future research will be the development of microbial strains, such as Actinobacillus succinogenes, Mannheimia succiniciproducens, and engineered yeasts like Saccharomyces cerevisiae, that can efficiently produce succinic acid at low pH. nih.gov Production at low pH is advantageous as it reduces the need for neutralizing agents during fermentation and simplifies the downstream purification of succinic acid, which can then be converted to this compound. Research into yeast strains that are naturally tolerant to acidic conditions is particularly promising. mdpi.com
Furthermore, the utilization of lignocellulosic biomass and other waste streams as feedstocks is a key area for advancing the sustainability of succinic acid production. biomade.org This involves the development of efficient pretreatment and hydrolysis methods to release fermentable sugars from these complex raw materials. The integration of these processes into a consolidated bioprocessing (CBP) approach, where a single microorganism or microbial consortium carries out both biomass degradation and fermentation, represents a significant long-term goal.
Another critical aspect is the innovation in downstream processing to isolate and purify this compound. This includes the exploration of advanced separation technologies like membrane filtration, electrodialysis, and reactive extraction to minimize energy consumption and waste generation.
Exploration of Novel Applications in Next-Generation Materials Science
While succinic acid is a known precursor for biodegradable polymers such as polybutylene succinate (PBS), the direct application of this compound in materials science remains a relatively unexplored frontier. mdpi.com Future research should investigate the potential of this compound as a functional additive or monomer in the synthesis of novel polymers and composite materials.
The presence of both a carboxylate group and a potassium ion in this compound could impart unique properties to materials. For instance, it could be explored as a component in the development of:
Bio-based polyesters: Investigating the incorporation of this compound into polyester (B1180765) backbones could lead to materials with altered thermal properties, biodegradability, and even ionic conductivity.
Functional fillers: The compound could be used as a filler in biocomposites to enhance properties such as flame retardancy or to act as a release agent for potassium in agricultural applications.
Hydrogels: The ionic nature of this compound makes it a candidate for developing stimuli-responsive hydrogels that can respond to changes in pH or ionic strength.
Research in this area will require a multidisciplinary approach, combining polymer chemistry, materials science, and advanced characterization techniques to understand the structure-property relationships of these new materials. The synthesis of semi-organic crystals, such as potassium succinate-succinic acid, has shown potential for applications in nonlinear optics, suggesting that this compound could be a building block for advanced optical materials. researchgate.netnih.gov
Refinement of Analytical Techniques for Complex Sample Matrices
The accurate and sensitive quantification of this compound in various complex matrices is crucial for both research and industrial applications. While methods for the analysis of succinic acid are well-established, the specific detection of this compound, particularly in complex biological or environmental samples, presents unique challenges.
Future research should focus on the development and validation of advanced analytical techniques for this purpose. This includes:
Chromatographic Methods: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or other selective detectors can be optimized for the direct quantification of this compound. The development of novel stationary phases and mobile phases will be key to achieving high resolution and specificity.
Spectroscopic Techniques: Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide a molecular fingerprint of this compound and could be developed into rapid, non-destructive analytical methods.
Biosensors: The development of enzyme-based or whole-cell biosensors for the specific detection of succinate offers the potential for real-time monitoring of fermentation processes or for in-field agricultural applications.
A significant challenge will be the analysis of this compound in complex matrices such as fermentation broths, plant tissues, and soil samples, where interfering compounds are abundant. Therefore, the refinement of sample preparation techniques, including solid-phase extraction and derivatization methods, will be essential to ensure the accuracy and reliability of the analytical results.
Table 2: Comparison of Analytical Techniques for this compound Analysis
| Analytical Technique | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| HPLC-MS | High sensitivity and selectivity. | High instrument cost, requires skilled operators. | Development of robust and high-throughput methods for complex matrices. |
| FT-IR/Raman Spectroscopy | Rapid, non-destructive. | Lower sensitivity compared to chromatographic methods. | Creation of spectral libraries and chemometric models for quantification. |
| Biosensors | Potential for real-time monitoring, low cost. | Specificity and stability can be challenging. | Engineering of highly specific and stable biological recognition elements. |
Further Investigation into Succinate's Role in Emerging Agricultural Technologies
The role of succinate as a signaling molecule and a growth promoter in plants is an exciting area of research with significant implications for agriculture. mdpi.com Studies have shown that succinate can enhance root growth and is involved in plant responses to abiotic stress. mdpi.com The potassium component of this compound is also an essential plant macronutrient. nih.gov
Future research should delve deeper into the mechanisms by which this compound influences plant growth and development. This includes:
Succinate Signaling Pathways: Elucidating the signaling pathways that are activated by exogenous application of succinate and how these pathways interact with other plant hormone signaling networks. cabidigitallibrary.org This could involve identifying succinate receptors and downstream signaling components.
Stress Tolerance: Investigating the role of this compound in enhancing plant tolerance to various environmental stresses such as drought, salinity, and pathogen attack. mdpi.comnih.gov This includes understanding how succinate metabolism is altered under stress conditions and how this contributes to plant resilience.
Formulation and Delivery: Developing innovative formulations and delivery systems for this compound to ensure its stability and effective uptake by plants. This could include controlled-release fertilizers or foliar sprays.
The development of this compound-based biostimulants and specialty fertilizers could offer a sustainable approach to improving crop yields and quality, reducing the reliance on conventional synthetic fertilizers.
Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Succinic acid |
| Polybutylene succinate (PBS) |
| Potassium |
| Succinate |
| Fumarate (B1241708) |
| Malate (B86768) |
| Pyruvate (B1213749) |
| Acetate (B1210297) |
| Formate |
| Ethanol |
| Lactate |
| Carbon dioxide |
| Glucose |
| Xylose |
| Arabinose |
| Galactose |
| Glycerol (B35011) |
| Lactic acid |
| Acetic acid |
| Adipic acid |
| 2-pyrrolidinone |
| 1,4-butanediol (B3395766) |
| Maleic anhydride (B1165640) |
| Polypropylene |
| Ethylene (B1197577) glycol |
| Isocitrate |
| Fructose (B13574) 1,6-biphosphate |
| Trehalose |
| Isovaleric acid |
| Mannitol |
| Glutamate |
| GABA (gamma-aminobutyric acid) |
| Succinic semialdehyde |
| α-ketoglutarate |
| Ubiquinone |
| Ubiquinol |
| N-methyl pyrrolidone |
| Tetrahydrofuran |
| Potassium hydroxide |
| Potassium acetate |
| Potassium formate |
| Potassium citrate (B86180) |
| Potassium propionate (B1217596) |
| Potassium phosphate (B84403) |
| Ammonium (B1175870) polyphosphate |
| Urea ammonium nitrate |
| Potassium chloride |
| Potassium sulfate |
| Potassium nitrate |
| Potassium carbonate |
| Potassium thiosulfate |
| Monosodium succinate |
| Sodium carboxylates |
| Hexokinase |
| Glucose-6-phosphate |
| Pyruvate kinase |
| Phosphofructokinase (PFK) |
| Cyclic AMP |
| Fructose-6-phosphate (F6P) |
| Fructose-1,6-biphosphate |
| Fructose-2,6-biphosphate |
| Guanosine triphosphate (GTP) |
| Succinyl-CoA |
| NAD+ |
| FAD |
| NADH |
| FADH2 |
| Adenosine-5'-triphosphate (ATP) |
| Adenosine-5'-diphosphate (ADP) |
| Phosphoenolpyruvate (B93156) (PEP) |
| Nicotinamide-adenine dinucleotide (NADH) |
| n-octanol |
| Perchloric acid |
| Potassium hydroxide |
| Sodium hydroxide |
| Ethylene |
| Ethane |
| Ethyne |
| Ethane-1, 2-diol |
| α-tocopherol succinate |
| Leukotriene |
| 7-α,27-dihydroxycholesterol |
| Octadecanoic acid |
| Cysteine |
| Glycine |
| Phosphatidylethanolamine |
| Ceramides |
| Salicylic acid |
| Malonate |
Q & A
Basic Research Questions
Q. What are the validated protocols for synthesizing and purifying monopotassium succinate, and how can purity be rigorously verified?
- Methodological Answer : Synthesis typically involves neutralizing succinic acid with potassium hydroxide in a stoichiometric ratio under controlled pH (4.3–4.7, similar to monopotassium phosphate protocols ). Purification via recrystallization in aqueous ethanol is recommended. Purity verification requires:
- Elemental analysis for potassium content (target: ~28.6% K, analogous to monopotassium phosphate ).
- FTIR spectroscopy to confirm succinate ion peaks (e.g., C=O stretch at ~1700 cm⁻¹, C-O at ~1200 cm⁻¹) .
- HPLC or titrimetry to quantify residual acids or salts .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound in aqueous solutions?
- Methodological Answer :
- NMR (¹H/¹³C) : Identify proton environments (e.g., methylene protons at δ ~2.5 ppm) and carboxylate carbons .
- Ion chromatography to quantify residual anions (e.g., chloride, sulfate) with detection limits <0.025% .
- pH titration to assess buffering capacity, critical for applications in biochemical assays (e.g., target pH stability ±0.1 units) .
Q. How is this compound applied as a buffering agent in succinate dehydrogenase (SDH) activity assays?
- Methodological Answer : Prepare a 100 mM stock solution in deionized water (pH adjusted to 6.0–6.5). Use in SDH assays to maintain ionic strength and stabilize enzyme activity . Monitor reaction kinetics spectrophotometrically at 600 nm (reduction of DCIP) . Validate buffer efficacy by comparing activity under varying pH (4.5–7.5) and ionic strength (50–200 mM) .
Advanced Research Questions
Q. How can researchers design mitochondrial studies to investigate this compound’s role in electron transport chain (ETC) dysfunction?
- Methodological Answer :
- Experimental Design : Use the PICOT framework:
- P (Population): Isolated mitochondria from murine liver.
- I (Intervention): Titration of this compound (0–10 mM).
- C (Comparison): Sodium succinate controls.
- O (Outcome): Oxygen consumption rate (OCR) via high-resolution respirometry .
- T (Time): Acute exposure (5–30 min).
- Data Analysis : Apply SUITbrowser protocols to assess outer membrane integrity (cytochrome c test) and Complex II activity . Normalize OCR to protein content and correct for non-mitochondrial respiration .
Q. What strategies resolve contradictory data on this compound’s stability under oxidative stress conditions?
- Methodological Answer :
- Controlled Replicates : Conduct stability tests in triplicate under varying temperatures (25°C vs. 37°C) and oxygen levels (aerobic vs. anaerobic) .
- Metabolomic Profiling : Use dynamic metabolome analysis (e.g., LC-MS/MS) to track succinate degradation products (e.g., fumarate, malate) .
- Statistical Reconciliation : Apply ANOVA with post-hoc Tukey tests to identify significant deviations (p <0.05) and exclude outliers via ROUTINE method (Q=1%) .
Q. What methodologies integrate this compound into dynamic flux balance analysis (FBA) for metabolic engineering?
- Methodological Answer :
- Model Construction : Incorporate this compound as a carbon source in genome-scale metabolic models (e.g., Synechocystis sp. PCC 6803 ).
- Flux Measurement : Use ¹³C isotopic labeling and MFA (metabolic flux analysis) to quantify succinate uptake rates and TCA cycle flux .
- Validation : Compare in silico predictions with experimental data from chemostat cultures (e.g., growth rate, succinate excretion) .
Methodological Best Practices
- Reporting Standards : Follow RSC guidelines for detailing synthesis protocols, including reagent purity (e.g., >99.0%), equipment specifications (manufacturer/model), and statistical methods (e.g., SD, n=3) .
- Data Reproducibility : Archive raw data (e.g., NMR spectra, chromatograms) in open-access repositories and provide step-by-step protocols in supplementary materials .
- Conflict Mitigation : Address contradictory results by transparently reporting environmental variables (e.g., humidity during synthesis, storage conditions) and using scoping reviews to contextualize findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
